

Precirol® ATO 5: A Comprehensive Technical Guide for Researchers

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Compound of Interest

Compound Name: *Precirol*

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of **Precirol®** ATO 5, a widely used lipid excipient in the pharmaceutical industry. This document consolidates critical information regarding its material properties, safety data, and relevant experimental protocols to support researchers and drug development professionals in their formulation and safety assessment endeavors.

Chemical Identity and Composition

Precirol® ATO 5 is the commercial name for Glyceryl Distearate, also known as Glyceryl Palmitostearate. It is a mixture of mono-, di-, and triglycerides of palmitic (C16) and stearic (C18) fatty acids, with the diester fraction being predominant.^{[1][2]} Its safety for use in pharmaceutical products is inferred from its "Generally Recognized as Safe" (GRAS) status and its precedence of use in approved drug products.^{[1][3][4]}

Physicochemical Properties

A summary of the key physicochemical properties of **Precirol®** ATO 5 is presented in the table below. This data is essential for understanding its behavior in various formulation processes.

Property	Value	References
Synonyms	Glyceryl Distearate, Glyceryl Palmitostearate	[2][3]
Appearance	Fine white to off-white powder	[2]
Melting Range	50 - 60 °C	[2][4]
Particle Size (Typical)	51 µm	
HLB Value	~2	
Solubility	Practically insoluble in water; Soluble in methylene chloride; Sparingly soluble in acetone and ethanol.	
Molecular Formula	C37H72O5 (for Glyceryl Distearate)	

Pharmaceutical Applications

Precirol® ATO 5 is a versatile excipient with multiple functionalities in oral solid dosage forms. [3] Its primary applications include:

- **Lubricant and Flow Aid:** It is used in powder blends for filling capsules and in tablet manufacturing to improve powder flowability and reduce friction during tablet compression. [1][2][3]
- **Taste Masking:** It serves as a coating agent to mask the unpleasant taste of active pharmaceutical ingredients (APIs). [1][2][3][5]
- **Modified Release Matrix Former:** It can be used to create sustained-release solid dosage forms. [3]
- **Lipid-Based Formulations:** It is a key component in the formulation of solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs) for enhanced drug delivery.

Safety and Toxicology

Precirol® ATO 5 is considered a non-toxic and non-irritant material and is approved for use in oral pharmaceutical formulations.[6] Its GRAS status indicates a high degree of safety for oral consumption. While specific LD50 values for **Precirol®** ATO 5 are not readily available in the public domain, the safety of its primary components, stearic and palmitic acids, and glycerol, is well-established.

For a comprehensive safety assessment of any new excipient, a standard battery of toxicological studies is typically performed according to international guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).

Acute Oral Toxicity

The assessment of acute oral toxicity is crucial for understanding the potential hazards of a substance upon a single ingestion. The OECD Test Guideline 423 (Acute Toxic Class Method) is a stepwise procedure that uses a minimal number of animals to classify a substance into a toxicity category.[1][7]

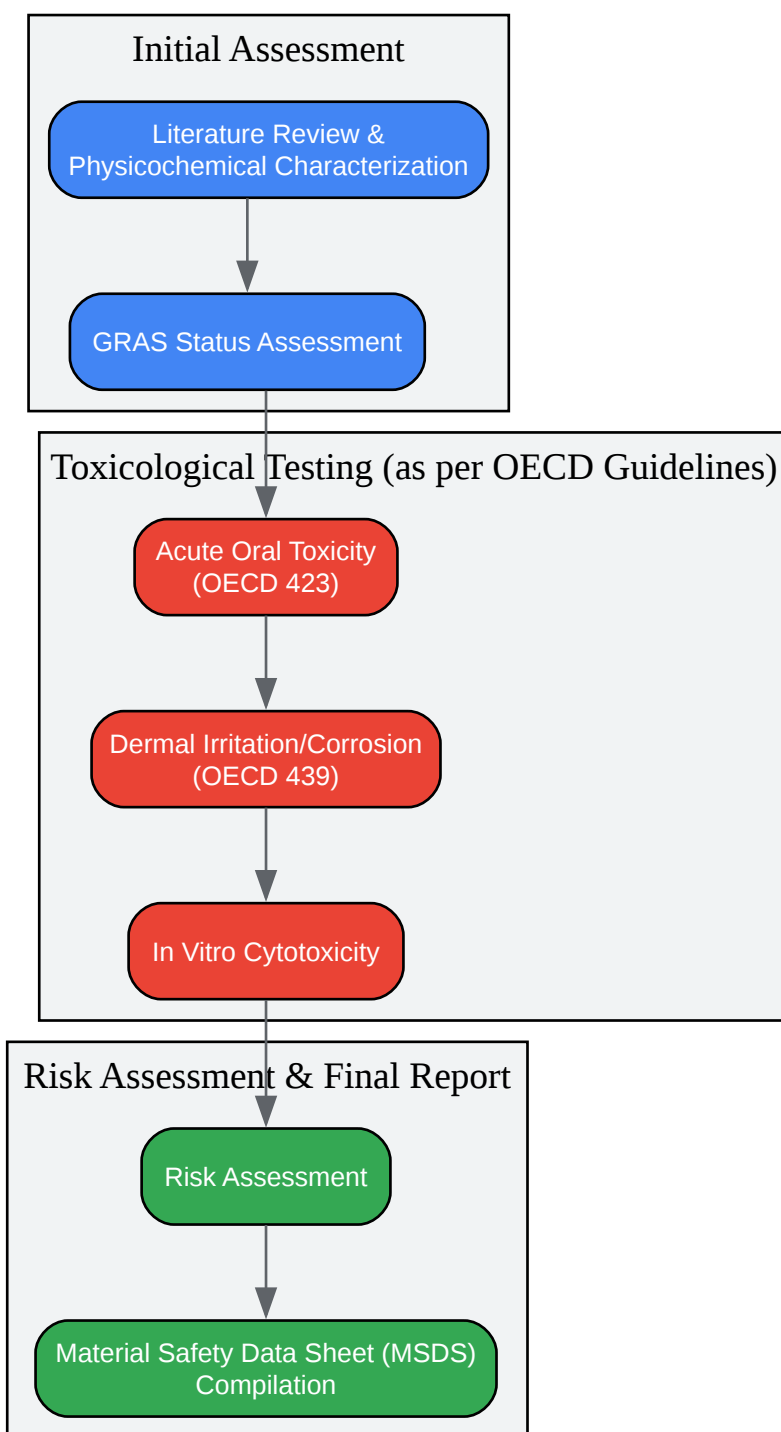
Dermal Irritation and Sensitization

To evaluate the potential for skin irritation, in vitro methods using reconstructed human epidermis models are now widely accepted and are described in OECD Test Guideline 439.[8][9][10] These tests assess cell viability after exposure to the test substance to classify it as an irritant or non-irritant. For skin sensitization, a guinea pig maximization test or a murine local lymph node assay (LLNA) would be conducted.

Inhalation Toxicity

As **Precirol®** ATO 5 is a fine powder, the potential for inhalation exposure during manufacturing and handling exists. A comprehensive safety evaluation would include an assessment of acute inhalation toxicity.

The following diagram illustrates a logical workflow for assessing the safety of a pharmaceutical excipient like **Precirol®** ATO 5.



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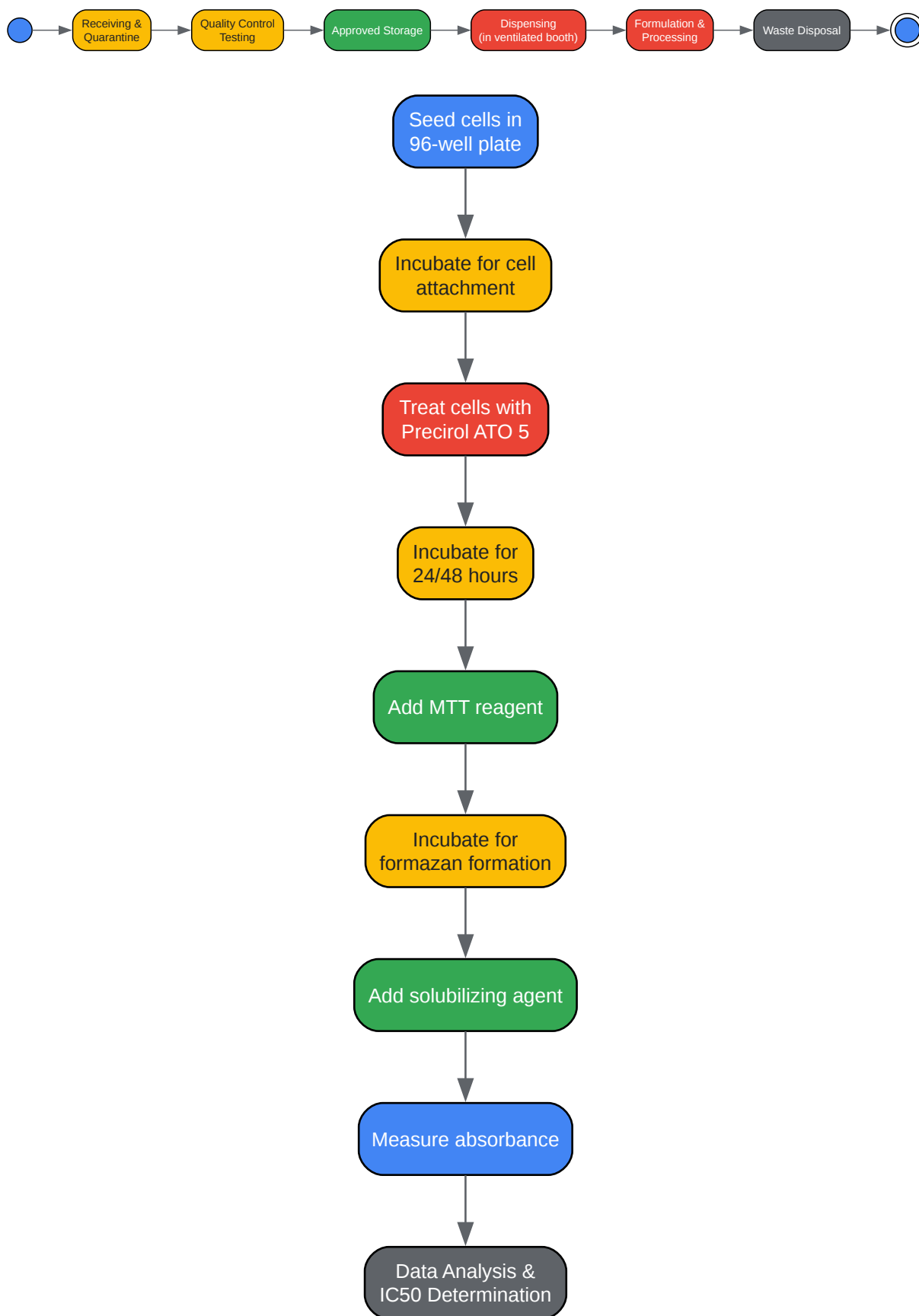
A logical workflow for assessing the safety of a pharmaceutical excipient.

Handling and Storage

Proper handling and storage of **Precirol® ATO 5** are essential to maintain its quality and ensure personnel safety.

- Storage: Store in a well-closed container in a cool, dry place, protected from light. Avoid temperatures above 35°C.[6]
- Handling: As with any fine powder, handling should be carried out in a well-ventilated area to minimize dust generation. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is recommended.[11][12][13][14] For operations with a high potential for dust generation, respiratory protection should be considered.

The following diagram outlines a standard workflow for the safe handling of powdered pharmaceutical excipients in a laboratory setting.



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